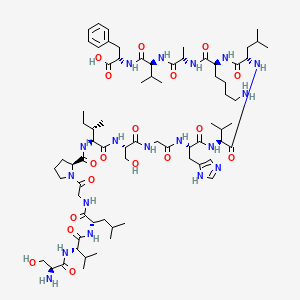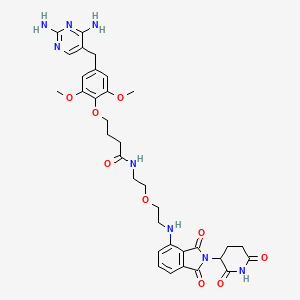
NDM-1 inhibitor-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NDM-1 inhibitor-4, also known as compound 27, is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1). NDM-1 is an enzyme that confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often used as a last resort for treating bacterial infections. The emergence of NDM-1 producing bacteria has posed a significant challenge in clinical settings due to their resistance to multiple antibiotics .
Méthodes De Préparation
The synthesis of NDM-1 inhibitor-4 involves several steps. One of the methods includes the use of high throughput screening models to identify potential inhibitors from a library of small molecular compounds. The interaction between the hit compound and NDM-1 is analyzed using techniques such as fluorescence quenching, surface plasmon resonance (SPR) assay, and molecular docking analysis . The proteins present in the supernatant are purified through Ni²⁺ ion-affinity chromatography using a linear gradient of 45–400 mM imidazole in washing buffer (20 mM Tris–HCl, 500 mM NaCl, pH 7.9) .
Analyse Des Réactions Chimiques
NDM-1 inhibitor-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiophene-carboxylic acid derivatives, which have shown inhibitory action on NDM-1 by giving a synergistic effect in combination with meropenem against Escherichia coli expressing NDM-1 . The major products formed from these reactions include the inhibition of NDM-1 activity and restoration of the susceptibility of meropenem against NDM-1 producing bacteria .
Applications De Recherche Scientifique
NDM-1 inhibitor-4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of metallo-β-lactamases and to develop new inhibitors. In biology, it helps in understanding the resistance mechanisms of bacteria and the role of NDM-1 in antibiotic resistance. In medicine, it is crucial for developing new therapeutic strategies to combat infections caused by NDM-1 producing bacteria. In industry, it can be used in the development of new antibiotics and inhibitors to address the growing issue of antibiotic resistance .
Mécanisme D'action
NDM-1 inhibitor-4 exerts its effects by binding to the active site of NDM-1, which contains two zinc ions. The inhibitor interacts with these zinc ions and the catalytic key amino acid residues, thereby inhibiting the enzyme’s activity. This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy against NDM-1 producing bacteria . The detailed mechanism involves the adjustment of the carbonyl group of the substrate at the binding site by Zn1, while Zn2 interacts with the amide nitrogen and the carboxyl group of β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
NDM-1 inhibitor-4 is unique compared to other similar compounds due to its specific interaction with the zinc ions at the active site of NDM-1. Similar compounds include thiophene-carboxylic acid derivatives, disulfiram, and metallodrugs like auranofin and colloidal bismuth subcitrate (CBS). These compounds also inhibit NDM-1 activity but may have different modes of action and efficacy .
Conclusion
This compound is a promising compound in the fight against antibiotic resistance. Its unique mechanism of action and potential applications in various scientific fields make it a valuable tool for researchers and clinicians. Continued research and development of such inhibitors are essential to address the growing threat of multidrug-resistant bacteria.
Propriétés
Formule moléculaire |
C16H12O6 |
|---|---|
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
(2Z)-6,7-dihydroxy-2-[(2-hydroxy-4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O6/c1-21-9-3-2-8(12(18)7-9)6-13-14(19)10-4-5-11(17)15(20)16(10)22-13/h2-7,17-18,20H,1H3/b13-6- |
Clé InChI |
OEPXUPYNKGGCKD-MLPAPPSSSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O |
SMILES canonique |
COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)




![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)

![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)


